Methionyl-Arginine

Overview

Description

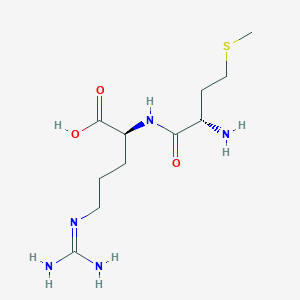

Methionyl-Arginine is a dipeptide composed of methionine and arginine. It is an incomplete breakdown product of protein digestion or protein catabolism .

Synthesis Analysis

Methionine and arginine are involved in the synthesis of certain amino acids such as arginine and leucine .Molecular Structure Analysis

Methionyl-tRNA synthetase, a key enzyme in the synthesis of Methionyl-Arginine, has been studied using molecular dynamics simulations and structure network analysis .Chemical Reactions Analysis

Methionine plays a critical role in the metabolism and health of many species, including humans. It is involved in various processes related to DNA transcription, epigenetic expression, and gene regulation . Arginine also plays a significant role in the cell cycle and consequently a target for cancer regulation .Physical And Chemical Properties Analysis

Methionine is an α-amino acid that is used in the biosynthesis of proteins. It contains a carboxyl group and an amino group located in α-position with respect to the carboxyl group, and an S-methyl thioether side chain .Scientific Research Applications

Biomedical Applications

Methionine, an essential amino acid in the human body, possesses versatile features based on its chemical modification, cell metabolism, and metabolic derivatives . These multifunctional properties give Methionine immense potential for various biomedical applications .

Cancer Treatment and Diagnosis

Due to the disordered metabolic state of tumor cells, applications of Methionine in cancer treatment and diagnosis are being explored . The unique structural characteristics of Methionine allow for the development of chemical modification methods that could potentially be used in cancer treatment .

Treatment of Liver Diseases

S-adenosylmethionine (SAM), the most important metabolic derivative of Methionine, has shown efficacy in treating liver diseases . This suggests that Methionyl-Arginine could potentially be used in the treatment of liver diseases.

Poultry Health

Research has shown that Methionine and Arginine play significant roles in promoting the well-being of poultry, specifically impacting intestinal and bone health . They influence various aspects of intestinal health such as maintaining the integrity of the intestinal barrier, regulating immune responses, and even influencing the composition of the gut microbiota .

Bone Health in Poultry

Methionine and Arginine could play a pivotal role in promoting bone development and regulating bone remodeling, ultimately fostering optimal bone health in poultry .

Protein Synthesis

Beyond their fundamental importance in protein synthesis, Methionine and Arginine also exert their functional roles through their antioxidant capacities, immunomodulating effects, and involvement in the synthesis of metabolically important molecules such as S-adenosylmethionine, nitric oxide, and polyamines .

Mechanism of Action

Target of Action

Methionyl-Arginine primarily targets the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway . This pathway is crucial for cellular processes such as protein synthesis and cell growth. Methionine and arginine regulate casein protein abundance through alterations in the activity of mTORC1 .

Mode of Action

Methionyl-Arginine interacts with its targets, leading to significant changes in cellular processes. Methionine, one of the components of Methionyl-Arginine, plays a special role in global gene regulation as it is coded by the translation initiation codon and methionyl-tRNAi (Met-tRNAi) is required for the assembly of the translation initiation complex .

Biochemical Pathways

Methionyl-Arginine affects several biochemical pathways. Methionine, an essential amino acid, is involved in the one-carbon metabolism pathway , which is a fundamental biochemical pathway involved in the synthesis and recycling of methionine and its derivative, S-adenosylmethionine (SAM) . Arginine, on the other hand, is involved in several catabolic pathways, including the arginase pathway, ADI pathway, arginine succinyltransferase (AST) pathway, and arginine transaminase/oxidase/dehydrogenase pathway .

Pharmacokinetics

It is known that methionine and arginine, the components of methionyl-arginine, play crucial roles in protein synthesis and the formation of same, l-homocysteine, l-cysteine, taurine, and sulfate .

Result of Action

The molecular and cellular effects of Methionyl-Arginine’s action are diverse. Methylation of arginine residues by protein arginine methyltransferases (PRMTs) is involved in the regulation of fundamental cellular processes, including transcription, RNA processing, signal transduction cascades, the DNA damage response, and liquid–liquid phase separation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methionyl-Arginine. For instance, the supply of methionine and arginine can alter phosphorylation of mTOR, circadian clock proteins, and α-s1-casein abundance in bovine mammary epithelial cells .

Safety and Hazards

Future Directions

Methionine restriction (MetR) extends the lifespan of many species. The list of genes identified in a study can be good candidates for studying the mechanisms of lifespan extension . Further studies are required to determine the exact role that protein arginine methylation plays within the cell cycle, and how this may be used to develop future cancer treatments to target aberrant protein arginine methylation .

properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N5O3S/c1-20-6-4-7(12)9(17)16-8(10(18)19)3-2-5-15-11(13)14/h7-8H,2-6,12H2,1H3,(H,16,17)(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASDAHIAHBRZQV-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649143 | |

| Record name | L-Methionyl-N~5~-(diaminomethylidene)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60461-10-1 | |

| Record name | L-Methionyl-N~5~-(diaminomethylidene)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

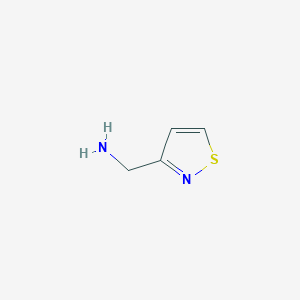

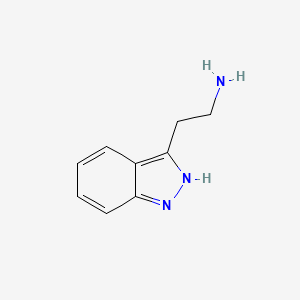

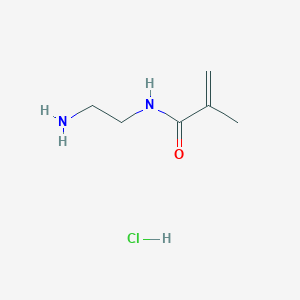

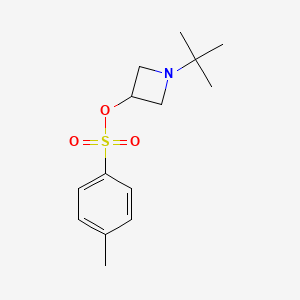

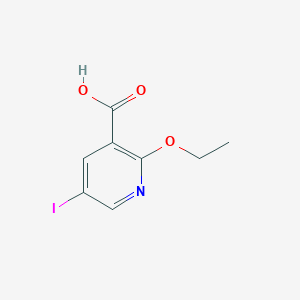

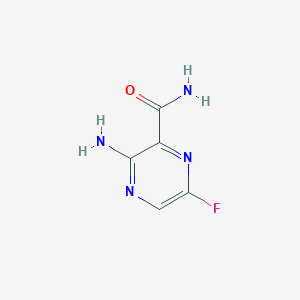

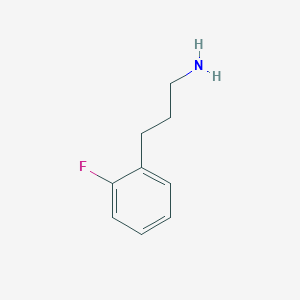

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)

![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)